molecular formula C23H25N3O4 B6475508 1-[4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione CAS No. 2640830-72-2

1-[4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B6475508
CAS No.: 2640830-72-2
M. Wt: 407.5 g/mol
InChI Key: VQJVAHWUCAEIMM-UHFFFAOYSA-N
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Description

1-[4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound with a multi-ring structure. This compound falls under the category of piperidine derivatives and has applications across various fields including chemistry, biology, and medicine due to its unique molecular architecture and biological activities.

Preparation Methods

Synthetic Routes

The synthesis of 1-[4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione involves a series of chemical reactions starting from basic precursors. A common synthetic route might include:

  • Formation of the pyridine derivative:

  • Piperidine ring synthesis: : This involves creating the piperidine moiety, which is achieved through nucleophilic substitution reactions.

  • Coupling reactions: : The key step involves coupling the piperidine moiety with the pyrrolidine-2,5-dione ring through an amide bond formation. This can be accomplished using reagents like coupling agents (e.g., DCC, EDC) and appropriate solvents under controlled conditions.

Industrial Production Methods

In an industrial setting, large-scale production of this compound may involve optimization of reaction conditions to maximize yield and purity. This often includes:

  • Optimization of reaction parameters: : Temperature, pressure, solvent choice, and catalyst selection are fine-tuned.

  • Flow chemistry techniques: : Continuous flow reactors might be employed to ensure consistent production with better control over reaction kinetics and thermodynamics.

  • Purification: : Industrial methods would include efficient purification techniques such as recrystallization, chromatography, and distillation to ensure high-purity final product.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo several types of chemical reactions including:

  • Oxidation: : Oxidation can occur at the pyridine ring to form N-oxides.

  • Reduction: : Reduction reactions may target the carbonyl groups leading to secondary alcohols.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, H2O2 for oxidation reactions.

  • Reducing agents: : LiAlH4, NaBH4 for reduction reactions.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation.

Major Products Formed

  • Oxidation products: : N-oxides.

  • Reduction products: : Alcohol derivatives.

  • Substitution products: : Various functionalized derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications leading to the creation of novel compounds.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Potential therapeutic agent for various conditions due to its bioactive nature. Research might focus on its role in targeting specific pathways or proteins.

  • Industry: : Utilized in the development of materials with specific properties, such as advanced polymers or composites.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. Possible mechanisms include:

  • Binding to enzymes or receptors: : Inhibiting or modulating their activity.

  • Interfering with biological pathways: : Disrupting the normal function of cells, leading to desired therapeutic effects.

  • Modulation of signaling pathways: : Affecting the communication between cells and altering biological responses.

Comparison with Similar Compounds

Compared to other piperidine and pyrrolidine derivatives, 1-[4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione stands out due to:

  • Unique Structure: : The combination of pyridine, piperidine, and pyrrolidine rings offers a distinct configuration leading to unique reactivity and properties.

  • Biological Activity: : May have enhanced or specific biological activities compared to similar compounds.

List of Similar Compounds

  • Piperidine derivatives: : Examples include piperidine-4-carboxamide and 1-benzylpiperidine.

  • Pyrrolidine derivatives: : Such as pyrrolidine-2,5-dione and 3,4-dihydropyrrolidine.

  • Pyridine derivatives: : Including 3-methylpyridine and pyridine-4-carboxamide.

The uniqueness of this compound lies in its ability to bridge these different structures, resulting in a compound with potentially versatile applications and reactivities.

Properties

IUPAC Name

1-[4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-16-14-24-11-8-20(16)30-15-17-9-12-25(13-10-17)23(29)18-2-4-19(5-3-18)26-21(27)6-7-22(26)28/h2-5,8,11,14,17H,6-7,9-10,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJVAHWUCAEIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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